molecular formula C6H7BrO3 B8528284 4-Bromo-6-methoxy-2h-pyran-3(6h)-one

4-Bromo-6-methoxy-2h-pyran-3(6h)-one

Cat. No.: B8528284
M. Wt: 207.02 g/mol
InChI Key: MHPVFUMEZDHXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-methoxy-2h-pyran-3(6h)-one is a useful research compound. Its molecular formula is C6H7BrO3 and its molecular weight is 207.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H7BrO3

Molecular Weight

207.02 g/mol

IUPAC Name

4-bromo-2-methoxy-2H-pyran-5-one

InChI

InChI=1S/C6H7BrO3/c1-9-6-2-4(7)5(8)3-10-6/h2,6H,3H2,1H3

InChI Key

MHPVFUMEZDHXFM-UHFFFAOYSA-N

Canonical SMILES

COC1C=C(C(=O)CO1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-methoxy-2H-pyran-3(6H)-one 12.8 (0.1 mole) in 40 ml CH2Cl2 at 0° C. was added 16.0 g (0.1 mole) of bromine in 10 ml of CH2Cl2. Then 14 ml of triethylamine was added dropwise at 0° C. and the reaction was allowed to warm to room temperature and stir for two hours. The reaction was then diluted with 200 ml of toluene. After filtration, the organic solution was then washed with 5% NaHCO3 and brine, dried with Na2SO4, filtered and concentrated to yield the crude product as light brown solid. Recrystallisation from ethyl acetate afforded the title compound (17 g, 82%) as a white crystalline solid. m.p. 74-75° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
82%

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